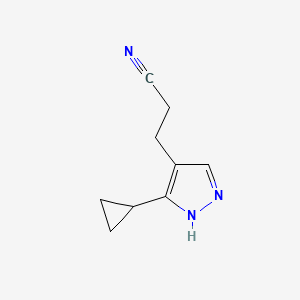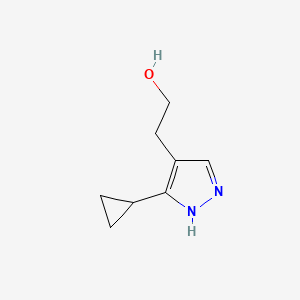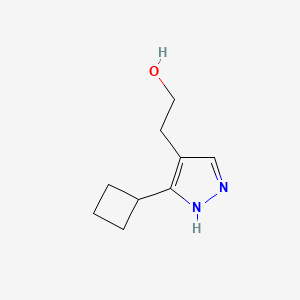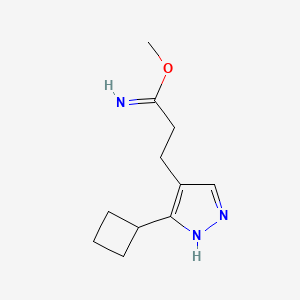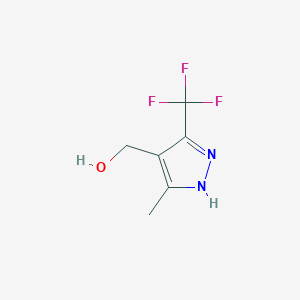
2-(3-(二氟甲基)哌啶-1-基)乙酸
描述
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid (DFMPA) is an organic compound with a molecular formula of C7H11F2NO2. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. DFMPA has a wide range of applications in the scientific research field, including synthesis, drug development, and biochemistry.
科学研究应用
药代动力学和代谢
药代动力学和代谢的研究对于理解物质在生物体内的吸收、分布、代谢和排泄过程至关重要。对于类似于2-(3-(二氟甲基)哌啶-1-基)乙酸的化合物,已进行了研究以检查其在生物体内的分布和代谢途径。例如,与该化合物相关的一种二肽基肽酶IV抑制剂已在大鼠、狗和人类中进行了研究,揭示了其吸收、血浆浓度和主要代谢途径,包括羟基化和酰胺水解(Sharma et al., 2012)。
抗惊厥特性
已探索了与2-(3-(二氟甲基)哌啶-1-基)乙酸相关的化合物的抗惊厥特性,显示出潜在的治疗益处。涉及苯酰亚胺的新乙酰胺衍生物的研究表明,在癫痫模型中表现出有效性,暗示了类似化合物在治疗癫痫和相关疾病中的潜力(Kamiński等,2011)。
神经炎症成像
放射配体的开发,用于PET成像神经炎症靶点,如集落刺激因子1受体(CSF1R),是另一个应用领域。与2-(3-(二氟甲基)哌啶-1-基)乙酸结构相关的化合物已被合成并评估其结合亲和力和特异性,为研究像阿尔茨海默病这样的神经退行性疾病提供了工具(Lee et al., 2022)。
抗结核活性
还探索了用于对抗结核病等传染病的新化合物的设计和合成。具有类似于2-(3-(二氟甲基)哌啶-1-基)乙酸的结构特征的氟喹诺酮衍生物已显示出对结核分枝杆菌的体内活性,突显了这类化合物在开发新的抗结核药物中的潜力(Shindikar & Viswanathan, 2005)。
作用机制
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Targets of Action
These can include enzymes, receptors, and ion channels, among others .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some may act as inhibitors, blocking the activity of their targets, while others may act as agonists, enhancing the activity of their targets .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. They may be involved in a variety of biological processes, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by a variety of factors. These can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, and effects on cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with several key enzymes, including acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, where 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid binds to the active sites of these enzymes, preventing their normal function. Additionally, this compound has been observed to interact with G-protein coupled receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This modulation affects cell signaling pathways, particularly those involved in cognitive functions and memory. In non-neuronal cells, 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid influences gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, this compound prevents the breakdown of neurotransmitters, leading to prolonged signaling . Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways to counteract its inhibitory effects .
Dosage Effects in Animal Models
The effects of 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the over-inhibition of critical enzymes and the disruption of normal cellular processes.
Metabolic Pathways
2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is transported and distributed through several mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and activity within the cell.
属性
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-2-1-3-11(4-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMUBVOLQFARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





